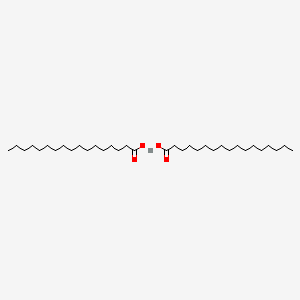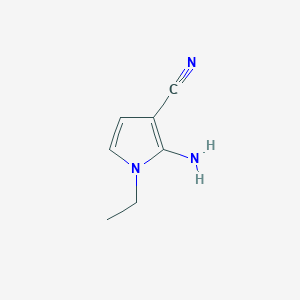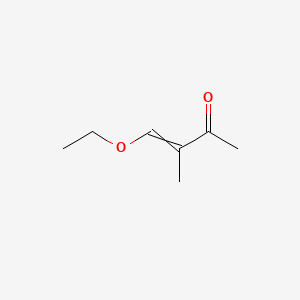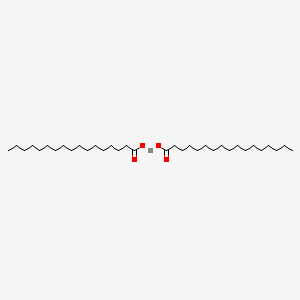
(E)-5-(phenyldiazenyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(phenyldiazenyl)benzene-1,3-diol, also known as Sudan I, is an azo compound characterized by its vivid red-orange color. It is primarily used as a dye and has applications in various industries, including textiles, plastics, and food. due to its potential carcinogenic properties, its use in food products has been banned in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(phenyldiazenyl)benzene-1,3-diol typically involves the diazotization of aniline followed by a coupling reaction with resorcinol. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with resorcinol in an alkaline medium to produce the final azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(E)-5-(phenyldiazenyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
(E)-5-(phenyldiazenyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its effects on cellular processes and potential as a biological stain.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Utilized in the development of new dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-5-(phenyldiazenyl)benzene-1,3-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to its carcinogenic properties. The compound also undergoes metabolic activation in the liver, forming reactive intermediates that can bind to DNA and induce mutations .
Comparison with Similar Compounds
Similar Compounds
Sudan II: Another azo dye with similar applications but different chemical structure.
Sudan III: Used as a dye with a slightly different color profile.
Sudan IV: Similar in structure but used in different industrial applications.
Uniqueness
(E)-5-(phenyldiazenyl)benzene-1,3-diol is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its potential carcinogenicity also sets it apart from some other azo dyes, leading to more stringent regulations on its use .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-phenyldiazenylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-10(7-12(16)8-11)14-13-9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
AKEJWZBTXCLPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)






